molecular formula C16H15N3O4 B2997153 methyl 2-[1-(1H-1,3-benzimidazol-2-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate CAS No. 685107-05-5

methyl 2-[1-(1H-1,3-benzimidazol-2-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate

Cat. No. B2997153
CAS RN: 685107-05-5
M. Wt: 313.313
InChI Key: ACVUIQZLVRLTJJ-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are a broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . They show not only biological activities but also are used for spectral and catalytic properties . One of the benzimidazole derivatives is 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid (21HBMBA). Benzimidazole is a white crystal that is also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene and 3-benzodiazole .


Synthesis Analysis

The synthesis of benzimidazole derivatives has been a topic of interest in recent years . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

The X-ray crystal structure analysis of selected benzimidazole derivatives has been carried out . The benzimidazole core is planar and the acquired FT-IR and FT Raman data were used to complete the vibrational assignment and characterization of the compound fundamental modes .


Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

properties

IUPAC Name

methyl 2-[1-(1H-benzimidazol-2-ylmethyl)-4-hydroxy-2-oxopyridin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-23-15(21)8-10-13(20)6-7-19(16(10)22)9-14-17-11-4-2-3-5-12(11)18-14/h2-7,20H,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVUIQZLVRLTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CN(C1=O)CC2=NC3=CC=CC=C3N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-[1-(1H-1,3-benzimidazol-2-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate

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